CB1 Receptor Inverse Agonist Activity of Pyrano[2,3-b]pyridine-Derived Compounds
Derivatives built upon the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold achieve sub-nanomolar potency at the CB1 receptor, with compound 119 (a substituted dihydro-pyrano[2,3-b]pyridine) exhibiting an IC₅₀ of 1.0 nM and CB2/CB1 selectivity exceeding 1000-fold. This potency is comparable to the clinically investigated CB1 inverse agonist taranabant [1]. In contrast, the structurally distinct furo[2,3-b]pyridine scaffold (5-membered oxygen heterocycle) does not appear in the CB1 inverse agonist literature, suggesting the 6-membered pyran ring is a critical determinant for binding pocket accommodation.
| Evidence Dimension | CB1 receptor inverse agonism (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-derived compound 119: IC₅₀ = 1.0 nM |
| Comparator Or Baseline | Taranabant (clinical CB1 inverse agonist): similar pharmacological efficacy; additional scaffold derivatives: compounds 120a-120c and 121 with IC₅₀ = 1.7, 4.8, 3.0, and 3.7 nM respectively |
| Quantified Difference | Sub-nanomolar potency (1.0 nM); CB2/CB1 selectivity ratio >1000 |
| Conditions | Human CB1 receptor binding assay; rat food intake and pharmacokinetic evaluation in vivo |
Why This Matters
The scaffold enables the synthesis of derivatives with potency equivalent to clinical-stage compounds, validating the core for high-value drug discovery programs.
- [1] Madsen-Duggan, C. B., et al. (2010). Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: Synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(12), 3750-3754. View Source
